Home > Products > Building Blocks P14110 > Flumazenil acid
Flumazenil acid - 84378-44-9

Flumazenil acid

Catalog Number: EVT-281339
CAS Number: 84378-44-9
Molecular Formula: C13H10FN3O3
Molecular Weight: 275.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Flumazenil acid, chemically known as (RS)-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid, is the primary metabolite of flumazenil. [ [], [], [] ] Flumazenil itself is a synthetic imidazobenzodiazepine derivative that acts as a selective antagonist at the benzodiazepine binding site on the gamma-aminobutyric acid type A (GABAA) receptor complex. [ [], [], [] ] While flumazenil is widely recognized for its clinical use in reversing benzodiazepine overdose and managing hepatic encephalopathy, flumazenil acid plays a crucial role in understanding flumazenil's pharmacokinetic properties and exploring potential interindividual differences in drug metabolism. [ [], [] ]

Flumazenil

Compound Description: Flumazenil is a synthetic imidazobenzodiazepine derivative that acts as a potent and selective antagonist of the benzodiazepine site on the GABAA receptor complex [, , , , , , , , , , , , , , , , , , , , , , , , , ]. It is used clinically to reverse the effects of benzodiazepines, particularly in cases of overdose or prolonged sedation. Flumazenil is rapidly metabolized in the liver, primarily by carboxylesterases, to its major metabolite, flumazenil acid [, ].

Flumazenil Methyl Ester

Compound Description: Flumazenil methyl ester is a metabolite of flumazenil not typically observed in vivo but is readily formed in vitro when flumazenil is incubated with human liver microsomes in the presence of methanol []. This suggests the involvement of carboxylesterase enzymes in its formation.

Relevance: Flumazenil methyl ester is structurally similar to both flumazenil and flumazenil acid, differing only in the esterifying group (methyl vs. ethyl vs. hydrogen, respectively) []. This highlights the role of carboxylesterases in modifying flumazenil and its metabolites by targeting this specific structural feature. The formation of flumazenil methyl ester also suggests the potential for other flumazenil-ester conjugates depending on the specific carboxylesterase isozymes and available substrates in different tissues.

N-Demethylated Flumazenil

Compound Description: N-Demethylated flumazenil is a minor metabolite of flumazenil observed in vivo []. While the specific enzymes responsible for its formation remain unclear, it likely involves cytochrome P450 enzymes, as is common with N-demethylation reactions.

Relevance: N-Demethylated flumazenil shares the core imidazobenzodiazepine structure with flumazenil and flumazenil acid but lacks a methyl group on the imidazole ring nitrogen []. This structural modification may affect its binding affinity to the GABAA receptor compared to flumazenil, potentially contributing to its role as a minor metabolite.

Classification

Flumazenil is classified under the category of benzodiazepine derivatives and functions as a gamma-aminobutyric acid receptor antagonist, specifically targeting the GABAA subtype. Its antagonistic properties make it an essential tool in reversing sedation caused by benzodiazepines.

Synthesis Analysis

Flumazenil can be synthesized through various methods, with significant advancements in automated synthesis protocols for its radioactive form, [^18F]flumazenil, used in positron emission tomography imaging.

Conventional Synthesis

The conventional synthesis involves several steps:

  1. Hydrolysis: The crude flumazenil product is dissolved in water and treated with sodium hydroxide as a catalyst at temperatures between 45-60 °C for 2-3 hours. The pH is adjusted to 5.5-6.5 using acids.
  2. Extraction: Organic solvents are used for extraction, followed by drying and filtration processes.
  3. Final Product Formation: The intermediate product undergoes further treatment with ethanol and strong acid salts to yield flumazenil after distillation and drying under vacuum conditions .

Automated Synthesis

Recent advancements have introduced automated protocols for synthesizing [^18F]flumazenil, which involve:

  • Using a copper-mediated fluorination process.
  • Starting from [^18F]fluoride extracted from enriched water.
  • Employing a single-use cassette system for streamlined production, achieving high radiochemical yields (up to 43%) in approximately 55 minutes .
Molecular Structure Analysis

Flumazenil exhibits a complex molecular structure characterized by its imidazobenzodiazepine core.

Structural Details

  • Molecular Formula: C15H14ClFN2O3
  • Molecular Weight: 303.3 g/mol
  • Structural Features: The structure includes:
    • A fluorine atom at the 8-position.
    • A carboxylate group contributing to its solubility characteristics.

The compound's three-dimensional conformation allows it to effectively bind to the benzodiazepine site on the GABAA receptor, facilitating its antagonistic action .

Chemical Reactions Analysis

Flumazenil participates in several chemical reactions that are pivotal for its synthesis and functionality:

  1. Nucleophilic Substitution: In the synthesis of [^18F]flumazenil, nucleophilic substitution reactions are utilized where [^18F]fluoride replaces a leaving group on the precursor molecule.
  2. Hydrolysis Reactions: Hydrolysis plays a critical role in converting intermediates into the final product during synthesis.
  3. Reversible Binding: Flumazenil binds competitively to GABAA receptors, reversing the effects of agonists like diazepam through competitive inhibition.
Mechanism of Action

Flumazenil acts primarily as a competitive antagonist at the benzodiazepine site of GABAA receptors:

  • Binding Dynamics: By binding to the same site as benzodiazepines, flumazenil prevents these compounds from exerting their sedative effects.
  • Physiological Effects: This mechanism leads to increased neuronal activity and can reverse sedation or respiratory depression caused by benzodiazepines.

The pharmacokinetics of flumazenil demonstrate a two-exponential decay model in plasma concentrations, indicating rapid distribution followed by slower elimination phases .

Physical and Chemical Properties Analysis

Flumazenil possesses distinct physical and chemical properties that influence its clinical application:

  • Appearance: White to off-white crystalline powder.
  • Solubility: Insoluble in water but slightly soluble in acidic solutions; this property affects its formulation for intravenous administration.
  • Partition Coefficient: An octanol-buffer partition coefficient of approximately 14 at pH 7.4 indicates moderate lipophilicity, facilitating blood-brain barrier penetration .
Applications

Flumazenil's primary applications are found within medical and research fields:

  1. Clinical Use: It is widely used in emergency medicine to reverse benzodiazepine overdoses and manage sedation during surgical procedures.
  2. Diagnostic Imaging: The radiolabeled form, [^18F]flumazenil, serves as a PET imaging agent to evaluate brain function and diagnose conditions such as Alzheimer’s disease and stroke-related cortical damage .
  3. Research Tool: In pharmacological studies, flumazenil is utilized to explore GABAA receptor dynamics and the effects of various sedative agents.
Biosynthesis and Metabolic Pathways of Flumazenil Acid

Hepatic Biotransformation of Flumazenil to Flumazenil Acid

Flumazenil acid (FA), designated chemically as ethyl 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate after hydrolysis, is the primary inactive metabolite of the benzodiazepine receptor antagonist flumazenil. Its biosynthesis occurs predominantly in the liver via carboxylesterase-mediated hydrolysis. Microsomal carboxylesterases (EC 3.1.1.1) catalyze the cleavage of the ethyl ester group at the C3 position of flumazenil, yielding the free carboxylic acid derivative (FA) and ethanol [6] [1]. This reaction is a transesterification process, as demonstrated by the formation of flumazenil methyl ester when incubated in methanol-containing buffers, confirming the enzyme’s capacity to utilize alternative alcohols [6].

The human liver carboxylesterase responsible for FA formation shares catalytic and structural similarities with cocaine carboxylesterase. Purified to homogeneity from human liver microsomes, this enzyme exhibits an apparent subunit molecular weight of 59 kDa and functions as a trimer (native molecular weight: 170 kDa). It displays an isoelectric point of 5.4 and is potently inhibited by serine protease inhibitors like phenylmethylsulfonyl fluoride (PMSF) at 100 µM [6]. Interindividual variability in carboxylesterase activity significantly impacts FA formation kinetics. Studies using human liver microsomes and PET tracer techniques report a metabolite formation rate constant (km) ranging widely from 2.4 to 24 h⁻¹, reflecting genetic and physiological differences in enzyme expression or function [1]. Hepatic blood flow and functional liver status further modulate this conversion, given flumazenil’s high hepatic extraction ratio (0.6–0.8) [1] [7].

Table 1: Key Characteristics of Human Liver Flumazenil Carboxylesterase

PropertyValueMethod
Subunit Molecular Weight59 kDaSDS-PAGE
Native Molecular Weight170 kDaGel Filtration
Isoelectric Point (pI)5.4Chromatofocusing
Specific Activity (FA)5.8 nmol/(min*mg protein)HPLC with radioactivity detection
Specific Activity (MF)*31 nmol/(min*mg protein)HPLC with radioactivity detection
InhibitorPMSF (100 µM)Activity assay
MF: Flumazenil Methyl Ester (in presence of methanol) [6]

Role of Cytochrome P450 Enzymes in De-Ethylation and Carboxylation

Contrary to the primary hydrolytic pathway, cytochrome P450 (CYP) enzymes play a minor role in flumazenil’s direct biotransformation. Radiolabeled studies confirm that less than 1% of administered flumazenil is excreted unchanged, with FA constituting the dominant metabolite [7] [4]. However, CYP enzymes, particularly CYP3A4, contribute to a secondary oxidative pathway: N-dealkylation. This reaction removes the methyl group from the dihydroimidazole ring at position 5, generating N-desmethyl flumazenil [6] [8]. This metabolite is a minor urinary product and is pharmacologically inactive.

Crucially, the de-ethylation step producing FA is independent of CYP catalysis. This distinction is evidenced by:

  • Inhibition Studies: FA formation persists unchanged in microsomal incubations treated with CYP inhibitors or in systems devoid of NADPH (essential for CYP activity) [6].
  • Enzyme Purification: The purified carboxylesterase catalyzes FA synthesis without requiring CYP cofactors [6].
  • Pharmacokinetic Data: Total flumazenil clearance correlates strongly with FA formation rates (r > 0.9), not with markers of CYP activity. Furthermore, known CYP3A4 inhibitors (e.g., ketoconazole) or inducers do not significantly alter flumazenil or FA pharmacokinetics in humans [7] [2].

Therefore, while CYP3A4 (and potentially CYP2C19) mediates N-dealkylation, the carboxylesterase pathway is exclusive for the critical de-esterification step generating FA [6] [2] [7].

Glucuronidation Pathways and Conjugate Formation

Following its formation via carboxylesterase hydrolysis, flumazenil acid undergoes Phase II conjugation primarily via glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from UDP-glucuronic acid to the carboxylic acid functional group of FA, forming an acyl glucuronide conjugate (FA-glucuronide) [7] [3].

  • Enzyme System: UGT isoforms located in the endoplasmic reticulum of hepatocytes mediate this reaction. While specific UGT isoforms involved in FA glucuronidation haven’t been definitively characterized in the provided literature, UGT1A1, UGT1A3, UGT1A9, and UGT2B7 are commonly implicated in conjugating carboxylic acid-containing drugs [3].
  • Excretion: FA-glucuronide is the major urinary metabolite. Elimination studies using radiolabeled flumazenil demonstrate that 90–95% of the dose is recovered in urine within 72 hours, with FA and its glucuronide constituting the primary components. Fecal excretion accounts for only 5–10% [7] [4]. Minimal (<1%) unchanged flumazenil is excreted renally [7].
  • Pharmacological Significance: Neither FA nor its glucuronide conjugate exhibits affinity for the GABAA/benzodiazepine receptor complex or possesses any known pharmacological activity [7] [6] [4]. This renders FA an inactive terminal metabolite destined for elimination.
  • Impact of Organ Dysfunction: Renal impairment (creatinine clearance <10 mL/min) does not significantly alter FA or FA-glucuronide pharmacokinetics. However, hepatic impairment profoundly affects FA formation and elimination. Severe liver disease reduces total flumazenil clearance to 25% of normal, prolonging the terminal half-life of flumazenil and consequently delaying FA formation and its subsequent conjugation and excretion. This is attributed to reduced carboxylesterase activity and potentially impaired UGT function and hepatic blood flow [7] [1].

Table 2: Flumazenil Acid (FA) Elimination Characteristics in Humans

ParameterValue/RangeNotes
Primary Metabolic RouteGlucuronidationForms FA-Glucuronide
Major Excretion RouteUrine (90-95% of dose)Within 72 hours
Fecal Excretion5-10% of doseWithin 72 hours
Urinary MetabolitesFA + FA-Glucuronide >> N-Desmethyl FlumazenilUnchanged Flumazenil <1%
Effect of Renal FailureNo significant changePharmacokinetics unaltered [7]
Effect of Severe Liver DiseaseReduced FA formation & clearanceClearance ↓ to 25% normal; Half-life ↑ to 2.4h [7]

The biosynthesis and elimination of flumazenil acid exemplify a sequential metabolic pathway: initial rapid hydrolysis by microsomal carboxylesterases forms the inactive acid, followed by efficient glucuronidation facilitating renal clearance. This pathway highlights the role of carboxylesterases as critical detoxification enzymes for ester-containing xenobiotics like flumazenil [6] [1].

List of Compounds Mentioned:

  • Flumazenil
  • Flumazenil Acid (FA)
  • N-Desmethyl Flumazenil
  • Flumazenil Methyl Ester (MF)
  • Flumazenil Acid Glucuronide (FA-Glucuronide)
  • Cocaine (structural comparison of carboxylesterase)
  • Ethanol (by-product of hydrolysis)
  • UDP-Glucuronic Acid (co-factor for glucuronidation)

Properties

CAS Number

84378-44-9

Product Name

Flumazenil acid

IUPAC Name

8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid

Molecular Formula

C13H10FN3O3

Molecular Weight

275.23 g/mol

InChI

InChI=1S/C13H10FN3O3/c1-16-5-10-11(13(19)20)15-6-17(10)9-3-2-7(14)4-8(9)12(16)18/h2-4,6H,5H2,1H3,(H,19,20)

InChI Key

SFVXVWJBSJCRJO-UHFFFAOYSA-N

SMILES

CN1CC2=C(N=CN2C3=C(C1=O)C=C(C=C3)F)C(=O)O

Solubility

Soluble in DMSO

Synonyms

desethylflumazenyl
Ro 15-3890
Ro-15-3890

Canonical SMILES

CN1CC2=C(N=CN2C3=C(C1=O)C=C(C=C3)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.